molecular formula C27H52O5 B098607 Dilaurin CAS No. 17598-94-6

Dilaurin

Cat. No. B098607
CAS RN: 17598-94-6
M. Wt: 456.7 g/mol
InChI Key: OQQOAWVKVDAJOI-UHFFFAOYSA-N
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Description

Dilaurin, also known as 1,3-Dilaurin, is a compound with the molecular formula C27H52O5 . It is a diglyceride intermediate compound that is often used in the conversion of triglycerides to fatty acids, esters, and/or hydrocarbons .


Synthesis Analysis

The synthesis of Dilaurin has been studied extensively. One method involves the fast pyrolysis of Dilaurin in the presence of sodium carbonate (Na2CO3) as the catalyst . Pyrolysis was conducted in a micro-pyrolyzer coupled to GC-MS equipment at 500, 550, and 600 °C for 15 seconds .


Molecular Structure Analysis

The molecular structure of Dilaurin consists of a 12-carbon acyl chain attached to a glycerol head group via an ester linkage . The molecular weight of Dilaurin is 456.7 g/mol .


Chemical Reactions Analysis

The chemical reactions of Dilaurin have been studied in the context of fast catalytic pyrolysis. At 600 °C with Na2CO3, almost total conversion of diglyceride was obtained, with the formation of 41.3% hydrocarbons (C3 to C13) .


Physical And Chemical Properties Analysis

Dilaurin has a molecular weight of 456.7 g/mol . Other physical and chemical properties of Dilaurin are not well-documented in the available literature.

Scientific Research Applications

Biofuel Production

1,2-Dilaurin is used as a model compound in the study of fast catalytic pyrolysis , a process that converts triglycerides to fatty acids, esters, and hydrocarbons . This process is significant for the production of biofuels, as it allows for the transformation of biomass into liquid fuels compatible with current fuel infrastructure.

Antimicrobial Research

Due to its structural properties, 1,2-Dilaurin is studied for its antimicrobial capabilities. It serves as a basis for developing new antimicrobial agents that can be used in various medical and industrial applications.

Antioxidant Properties

Researchers also explore 1,2-Dilaurin for its antioxidant properties . Antioxidants are crucial in preventing oxidative stress, which can lead to cell damage. This research has implications for food preservation, cosmetics, and healthcare products.

Lipid Metabolism Studies

As a diacylglycerol (DAG), 1,2-Dilaurin is significant in studies related to lipid metabolism . It helps in understanding how the body processes fats and the role of lipids in diseases such as obesity and diabetes .

Material Science

In material science, 1,2-Dilaurin can be used to create lipid bilayers or liposomes , which are essential in drug delivery systems. These systems can target specific areas of the body, improving the efficacy of treatments .

Cosmetic Industry

1,2-Dilaurin is utilized in the cosmetic industry as an emollient and moisturizer . Its lipid structure helps in skin hydration and is often included in skincare products for its smoothing and softening effects .

Future Directions

Future research on Dilaurin could focus on its potential uses in various applications. For instance, one study suggests that the use of a double bed catalytic reactor is suitable for performing a deoxygenating pretreatment and producing hydrocarbons compatible with current liquid fuels, being potentially useful for more complex raw materials such as those from biomass treatments .

properties

IUPAC Name

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQOAWVKVDAJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880897
Record name Glyceryl 1,2-dilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dilaurin

CAS RN

17598-94-6, 27638-00-2
Record name 1,2-Dilaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17598-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Didodecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilaurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl 1,2-dilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauric acid, diester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCERYL 1,2-DILAURATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of dilaurin?

A1: Dilaurin (1,2-dilaurin) has the molecular formula C27H52O5 and a molecular weight of 456.7 g/mol.

Q2: Are there any characteristic spectroscopic features of dilaurin?

A: Yes, dilaurin can be identified using Fourier Transform Infrared Spectroscopy (FTIR). The carbonyl stretching region of dilaurin shows characteristic peaks, distinguishable from monolaurin and trilaurin. []

Q3: How does dilaurin behave in different lipid environments?

A: Studies show that dilaurin can influence the properties of lipid monolayers. For instance, the presence of dilaurin can modify the adsorption behavior of N-dodecyl-β-alanine at the air-solution interface. []

Q4: Can dilaurin be produced through enzymatic reactions?

A: Yes, enzymatic transesterification of methyl laurate and glycerol can be used to synthesize dilaurin. This method often results in a mixture of monolaurin, dilaurin, and trilaurin, requiring further separation techniques. []

Q5: What is the role of dilaurin in the synthesis of trilaurin in plants?

A: In developing Actinodaphne hookeri seeds, dilaurin is a key intermediate in the biosynthesis of trilaurin. The enzyme activities responsible for trilaurin synthesis are specifically induced during seed development, leading to the accumulation of dilaurin and subsequently trilaurin. []

Q6: How does the structure of dilaurin, compared to monolaurin and trilaurin, affect its interaction with lipases?

A: Studies using pancreatic and milk lipases have shown a difference in lipolysis rates among lauric acid glycerides. The rates decrease in the order of trilaurin > 1,3-dilaurin > 1-monolaurin/2-monolaurin. This suggests that the number of free hydroxyl groups and their position on the glycerol backbone influence the interaction with lipases. [, ]

Q7: How can the stability of dilaurin be enhanced in formulations?

A: While specific stability data for dilaurin formulations are limited in the provided research, incorporating solid carriers like those used for calcitriol solid lipidic dispersions might be a potential strategy. []

Q8: What methods are used to quantify dilaurin in a mixture?

A: Dilaurin can be quantified using Gas Chromatography (GC) after separating it from other components in the mixture. [, ] Thin-layer chromatography (TLC) can also be used for separation and identification. [, ]

Q9: Can FTIR be used to determine the composition of dilaurin in a mixture with other lauric acid glycerides?

A: Yes, FTIR band shape analysis of the carbonyl stretching region can be employed to estimate the composition of monolaurin, dilaurin, and trilaurin in a mixture. This method utilizes the unique peak shapes and height ratios of the carbonyl peaks for each glyceride. []

Q10: What are some essential tools for researching dilaurin and similar compounds?

A10: Key tools include:

  • Chromatographic techniques (GC, TLC): for separation and quantification of dilaurin in mixtures. [, , ]
  • Spectroscopic techniques (FTIR): for structural characterization and compositional analysis of dilaurin-containing samples. []
  • Enzymatic assays: to investigate the interaction of dilaurin with enzymes like lipases. [, , ]

Q11: What are some early research milestones in understanding dilaurin and related glycerides?

A11: Early studies focused on:

  • Understanding the positional specificity of pancreatic lipase on triglycerides, including the preferential hydrolysis of the 1,3-positions of 2-myristo-1,3-dilaurin. []
  • Developing methods for separating and analyzing glyceride mixtures, which are crucial for studying compounds like dilaurin. [, , ]

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